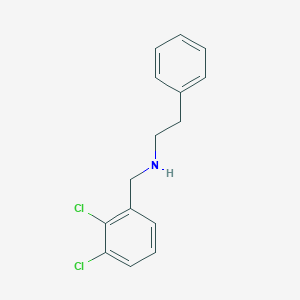![molecular formula C25H20N2O3S B252782 N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B252782.png)
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide, also known as BPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide exerts its effects by selectively targeting specific proteins and signaling pathways in cells. In cancer cells, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide inhibits the activity of the STAT3 protein, which is involved in cell proliferation and survival. In neurons, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide enhances the activity of the Nrf2 protein, which is involved in cellular stress response and survival. In immune cells, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide modulates the activity of various proteins involved in immune regulation and inflammation.
Biochemical and Physiological Effects
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, enhancement of neuronal survival and cognitive function, and modulation of immune cell activity and inflammation. These effects are mediated by the selective targeting of specific proteins and signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide in lab experiments is its selectivity and specificity for specific proteins and signaling pathways, which allows for precise modulation of cellular processes. However, one limitation of using N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Orientations Futures
There are several future directions for research on N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide, including further elucidation of its mechanism of action, optimization of its synthesis method and formulation, and exploration of its potential applications in other research fields. Additionally, the development of N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide-based therapeutics for cancer, neurodegenerative diseases, and autoimmune diseases may be an exciting avenue for future research.
Méthodes De Synthèse
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylcarbonyl chloride. This intermediate product is then reacted with 2-amino-4-methoxyphenol to form 4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenol. Finally, this compound is reacted with thiophene-2-carboxylic acid to form N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to inhibit the proliferation of cancer cells by targeting the STAT3 signaling pathway. In neuroscience, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to enhance the survival of neurons and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide has been shown to modulate the activity of immune cells and improve the outcome of autoimmune diseases.
Propriétés
Nom du produit |
N-{4-[(biphenyl-4-ylcarbonyl)amino]-2-methoxyphenyl}thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C25H20N2O3S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(4-phenylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3S/c1-30-22-16-20(13-14-21(22)27-25(29)23-8-5-15-31-23)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-16H,1H3,(H,26,28)(H,27,29) |
Clé InChI |
DRMPCKLXPZSLOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-(4-fluorobenzyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252706.png)
![N-benzyl-1-[5-(2-fluorophenyl)furan-2-yl]methanamine](/img/structure/B252707.png)
![N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B252710.png)
![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B252711.png)

![N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine](/img/structure/B252713.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B252714.png)

![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B252718.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}cyclopropanamine](/img/structure/B252721.png)